molecular formula C10H11N3O4S B2558864 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol CAS No. 240117-39-9

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol

Cat. No.: B2558864
CAS No.: 240117-39-9
M. Wt: 269.28
InChI Key: SENVTPPWWPBGJU-UHFFFAOYSA-N
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Description

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their significant therapeutic potential and are widely studied in medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a methoxybenzenesulfonyl group, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 5-amino-1H-pyrazol-3-ol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-chlorobenzenesulfonyl)-1H-pyrazol-3-ol
  • 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-ol
  • 5-amino-1-(4-nitrobenzenesulfonyl)-1H-pyrazol-3-ol

Uniqueness

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

3-amino-2-(4-methoxyphenyl)sulfonyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-17-7-2-4-8(5-3-7)18(15,16)13-9(11)6-10(14)12-13/h2-6H,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENVTPPWWPBGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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